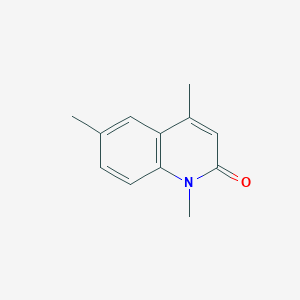

1,4,6-Trimethylquinolin-2(1h)-one

Description

1,4,6-Trimethylquinolin-2(1H)-one is a substituted quinolinone derivative characterized by methyl groups at positions 1, 4, and 6 of the bicyclic quinoline scaffold. The compound’s molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.24 g/mol (CAS: 53761-47-0) . Its structure includes a lactam ring (2-quinolone), which confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and material science. Key spectral data for such compounds, including NMR and HRMS, are typically used to confirm their synthesis and purity .

Properties

CAS No. |

53761-42-5 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1,4,6-trimethylquinolin-2-one |

InChI |

InChI=1S/C12H13NO/c1-8-4-5-11-10(6-8)9(2)7-12(14)13(11)3/h4-7H,1-3H3 |

InChI Key |

DIMXWHYSAPQPRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C=C2C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6-Trimethylquinolin-2(1h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,4,6-Trimethylquinolin-2(1h)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds.

Scientific Research Applications

1,4,6-Trimethylquinolin-2(1h)-one has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,6-Trimethylquinolin-2(1h)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes structurally similar quinolinones and their key properties:

Structural and Functional Insights

- Positional Isomerism: The placement of methyl groups significantly impacts reactivity and biological activity. For example, 1,4,8-trimethylquinolin-2(1H)-one (CAS 53761-47-0) shares the same molecular formula as the target compound but exhibits distinct steric effects due to the 8-CH₃ group .

- Synthetic Complexity: 4,5,7-Trimethylquinolin-2(1H)-one (CAS 54598-15-1) requires regioselective methylation, often achieved via biocatalytic methods using monoamine oxidases (MAOs), as demonstrated in the synthesis of 1,5,7-trimethylquinolin-2(1H)-one (5k) .

Key Observations

- Biocatalytic Efficiency: MAO-mediated synthesis (e.g., for 4,5,7-trimethylquinolin-2(1H)-one) offers higher regioselectivity compared to traditional alkylation methods .

- Challenges in Functionalization: Introducing polar groups (e.g., NH₂) often requires protective strategies to avoid side reactions, as seen in the synthesis of 7-amino derivatives .

Biological Activity

1,4,6-Trimethylquinolin-2(1H)-one (CAS No. 53761-42-5) is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy using the agar diffusion method against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Research has demonstrated that this compound possesses cytotoxic effects on cancer cell lines. In vitro studies using human leukemia HL60 cells revealed that the compound induced apoptosis at concentrations of 10 µM and above. The mechanism was linked to the activation of caspase pathways.

Case Study:

A study conducted on HL60 cells showed a dose-dependent increase in apoptotic cells when treated with varying concentrations of the compound. The results are summarized below:

| Concentration (µM) | % Apoptosis |

|---|---|

| 0 | 5 |

| 10 | 20 |

| 25 | 50 |

| 50 | 80 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. A recent study assessed its ability to inhibit pro-inflammatory cytokines in THP-1 cells. The compound showed a significant reduction in interleukin-1β (IL-1β) production with an IC50 value of approximately 0.05 µM.

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

- Antimicrobial Action: Disruption of bacterial cell membranes and inhibition of DNA synthesis.

- Anticancer Action: Induction of apoptosis through caspase activation and modulation of cell cycle checkpoints.

- Anti-inflammatory Action: Inhibition of nuclear factor kappa B (NF-kB) signaling pathways leading to decreased cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.